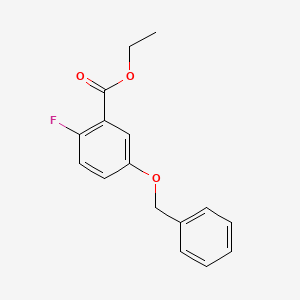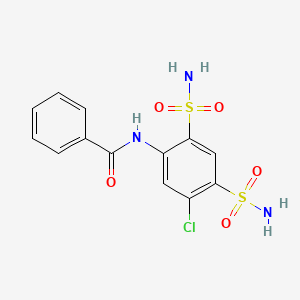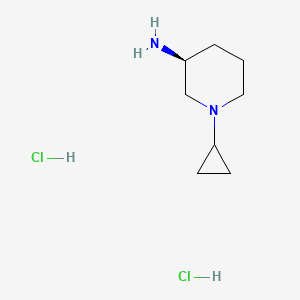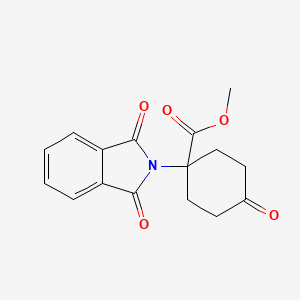
Lasofoxifene b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lasofoxifene b-D-glucuronide is a derivative of lasofoxifene, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is known for its high affinity binding to estrogen receptors ERα and ERβ. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy . This compound is a glucuronidated form of lasofoxifene, which enhances its solubility and excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lasofoxifene b-D-glucuronide involves the glucuronidation of lasofoxifene. This process is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and intestine . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where lasofoxifene is incubated with UGTs and UDP-glucuronic acid under controlled conditions to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lasofoxifene b-D-glucuronide primarily undergoes phase II conjugation reactions, specifically glucuronidation . This reaction is crucial for the detoxification and excretion of the compound.
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and UGT enzymes. The reaction is typically carried out in a buffered solution to maintain the pH and ensure enzyme activity .
Major Products Formed
The major product of the glucuronidation reaction is this compound itself, which is more water-soluble and can be easily excreted from the body .
Applications De Recherche Scientifique
Lasofoxifene b-D-glucuronide has several applications in scientific research:
Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.
Biology: It helps in understanding the metabolic pathways of lasofoxifene and its derivatives.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mécanisme D'action
Lasofoxifene b-D-glucuronide exerts its effects by binding to estrogen receptors ERα and ERβ. This binding modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The glucuronidation of lasofoxifene enhances its solubility and excretion, thereby reducing its half-life and potential side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: Another SERM used for the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis.
Bazedoxifene: A SERM used for the treatment of postmenopausal osteoporosis.
Uniqueness
Lasofoxifene b-D-glucuronide is unique due to its high affinity for estrogen receptors and its enhanced solubility and excretion properties. This makes it a promising candidate for the treatment of conditions like osteoporosis and breast cancer, with potentially fewer side effects compared to other SERMs .
Propriétés
Formule moléculaire |
C34H39NO8 |
|---|---|
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40) |
Clé InChI |
WBWCSRRUQKSEDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)


![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)

![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)


![2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)




